molecular formula C16H14N2O2S B2842951 Ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate CAS No. 115919-87-4

Ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2842951
CAS No.: 115919-87-4
M. Wt: 298.36
InChI Key: RHLVCLJIDVQESM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate (CAS: Not explicitly listed; synonyms include SMR000185191, CHEMBL1531311) is a thienopyridine derivative featuring a fused thiophene-pyridine core. Its molecular formula is C₁₇H₁₆N₂O₂S (molecular weight: 312.4 g/mol) . Key structural attributes include:

  • A phenyl substituent at position 4.
  • An ethoxycarbonyl group at position 2.
  • An amino group at position 3.

This compound serves as a versatile synthon in medicinal chemistry, particularly for constructing polyheterocyclic systems .

Properties

IUPAC Name

ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-2-20-16(19)14-13(17)11-8-9-12(18-15(11)21-14)10-6-4-3-5-7-10/h3-9H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLVCLJIDVQESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies for Thieno[2,3-b]Pyridine Derivatives

The thieno[2,3-b]pyridine scaffold is typically constructed via cyclocondensation reactions involving pyridine and thiophene precursors. Key approaches include:

Cyclocondensation of Cyanothioacetamide with Diketones

A widely used method involves reacting cyanothioacetamide with α,β-unsaturated diketones or their equivalents. For example, 2-ethoxymethylene-1,3-diphenylpropane-1,3-dione reacts with cyanothioacetamide in the presence of ammonium acetate to form pyridine-2(1H)-thione intermediates. These intermediates undergo further alkylation and cyclization to yield thieno[2,3-b]pyridines.

Example Reaction Pathway:

  • Formation of Pyridinethione :
    Cyanothioacetamide + α,β-unsaturated diketone → Pyridine-2(1H)-thione.
  • Alkylation :
    Pyridinethione + Ethyl chloroacetate → 2-Alkylthio-pyridine derivative.
  • Cyclization :
    2-Alkylthio derivative + Base (KOH/NaOMe) → Thieno[2,3-b]pyridine.

Thorpe-Ziegler Cyclization

This method involves intramolecular cyclization of nitrile-containing precursors under basic conditions. For instance, 2-alkylthio-5-benzoyl-3-cyano-6-phenylpyridines cyclize in hot DMF with KOH to form 3-amino-thieno[2,3-b]pyridines.

Synthesis of Ethyl 3-Amino-6-Phenylthieno[2,3-b]Pyridine-2-Carboxylate

Stepwise Synthesis from Pyridinethione Intermediates

Step 1: Synthesis of 5-Benzoyl-3-Cyano-6-Phenylpyridine-2(1H)-Thione

A mixture of cyanothioacetamide and 2-ethoxymethylene-1,3-diphenylpropane-1,3-dione in acetic acid yields the pyridinethione intermediate (40% yield).

Step 2: Alkylation with Ethyl Chloroacetate

The thione reacts with ethyl chloroacetate in DMF containing potassium carbonate to form the 2-ethylthio intermediate. This step introduces the ester group at position 2.

Step 3: Base-Mediated Cyclization

Treatment of the alkylated intermediate with 10% aqueous KOH in DMF at reflux induces cyclization, forming the thieno[2,3-b]pyridine core and generating the 3-amino group via Thorpe-Ziegler rearrangement.

Key Reaction Conditions:

  • Solvent: DMF or methanol
  • Base: KOH or sodium methoxide
  • Temperature: 80–100°C (reflux)
  • Yield: ~90%

Alternative Route via Hydrazone Intermediates

Arylhydrazones of benzoylacetone can react with cyanothioacetamide to form pyridinethione derivatives, which are subsequently treated with chloroacetone and aromatic aldehydes to assemble the thienopyridine skeleton.

Optimization and Industrial Considerations

Solvent and Base Selection

  • DMF is preferred for its high boiling point and ability to dissolve polar intermediates.
  • KOH outperforms weaker bases (e.g., Na2CO3) in driving cyclization to completion.

Temperature Control

Cyclization proceeds efficiently at 80–100°C, but exceeding 110°C risks decomposition of the amino group.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures effectively purify the final product.
  • Chromatography : Silica gel chromatography resolves closely related byproducts.

Reaction Mechanisms and Structural Insights

Cyclization Mechanism

The Thorpe-Ziegler cyclization involves:

  • Deprotonation of the thiol group to form a thiolate nucleophile.
  • Intramolecular attack on the adjacent nitrile carbon, forming a six-membered transition state.
  • Elimination of H2S and rearrangement to yield the aromatic thienopyridine system.

Role of the Amino Group

The 3-amino group arises from the hydrolysis of a nitrile intermediate during cyclization. This is supported by the absence of external ammonia sources in the reaction.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield Advantages
Cyclocondensation Cyanothioacetamide, diketones Alkylation → Cyclization 90% High yield, fewer byproducts
Hydrazone Route Arylhydrazones, chloroacetone Multi-component reaction 50–60% Modular substituent introduction

Challenges and Limitations

  • Sensitivity of Intermediates : Pyridinethione derivatives require anhydrous conditions to prevent oxidation.
  • Regioselectivity : Competing cyclization pathways can yield isomeric byproducts, necessitating careful optimization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyridine derivatives.

    Substitution: Formation of substituted thienopyridine derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

Research has indicated that ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that it effectively reduced cell viability in human breast cancer cells by inducing apoptosis through the modulation of key signaling pathways involved in cell survival and death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, suggesting potential as an antibiotic agent. The mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival .

Kinase Inhibition

This compound has been identified as a potent inhibitor of specific kinases involved in cancer progression. Studies have highlighted its ability to inhibit the activity of IκB kinase, which plays a critical role in the NF-kB signaling pathway associated with inflammation and cancer development .

Central Nervous System Effects

Emerging research suggests that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in treating conditions such as depression and anxiety .

Case Studies

StudyApplicationFindings
AnticancerInhibition of breast cancer cell proliferation; apoptosis induction observed.
AntimicrobialEffective against multiple bacterial strains; mechanism involves cell wall disruption.
Kinase InhibitionPotent inhibitor of IκB kinase; implications for cancer therapy discussed.

Mechanism of Action

The mechanism of action of ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Thieno[2,3-b]pyridine Scaffold

The following table summarizes key analogs and their structural/physicochemical differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key References
Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate 6-(4-methylphenyl) C₁₈H₁₈N₂O₂S 326.4 4.7 93.4
Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate 4-CF₃, 6-phenyl C₁₈H₁₄F₃N₂O₂S 366.06 ~4.5* 93.4
Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate 4-(2-methoxyphenyl), methyl ester C₂₂H₁₉N₂O₃S 399.5 ~4.2* 102.7
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Saturated ring (4,5,6,7-tetrahydro), 6-benzyl C₁₇H₂₀N₂O₂S 316.42 3.2 93.4

*Estimated based on structural similarity.

Key Observations:

Lipophilicity :

  • The trifluoromethyl group in the 4-position (Compound 2, Table) slightly reduces lipophilicity compared to the parent compound due to increased electronegativity and polarity .
  • Methylphenyl substitution (Compound 1) retains similar XLogP3 to the parent, indicating minimal impact on hydrophobicity .

Ring Saturation: Saturation of the pyridine ring (Compound 4) drastically lowers XLogP3 (3.2 vs.

Polar Surface Area :

  • The 2-methoxyphenyl substituent (Compound 3) increases TPSA to 102.7 Ų , which may improve water solubility but hinder blood-brain barrier permeability .

Biological Activity

Ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a fused thiophene and pyridine ring system, which contributes to its unique pharmacological properties. The molecular formula is C16H14N2O2SC_{16}H_{14}N_{2}O_{2}S, and it possesses an ethyl ester functional group that may enhance its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its mechanisms include:

  • Enzyme Inhibition : this compound has been shown to inhibit various enzymes, including kinases involved in cell signaling pathways. This inhibition can lead to reduced cellular proliferation and survival in cancer cells .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and membrane integrity, making it a candidate for further development in treating bacterial infections.

Biological Activity Studies

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The findings are summarized in the following table:

Cell Line IC50 (µM) Effect
HeLa4.5Significant antiproliferative effect
A5495.0Moderate antiproliferative effect
MDA-MB-2316.0Moderate antiproliferative effect

These results indicate that the compound has a promising potential as an anticancer agent, particularly against cervical and lung cancer cell lines .

Case Studies

  • Antitumor Activity : A study investigated the effects of this compound on tumor growth in xenograft models. The compound significantly inhibited tumor growth compared to control groups, suggesting its potential for developing novel cancer therapies .
  • Inflammation Reduction : Another study explored the anti-inflammatory properties of this compound. It was found to reduce the expression of pro-inflammatory cytokines in vitro, indicating a possible role in managing inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Comparative Analysis with Similar Compounds

When compared to other thienopyridine derivatives, this compound demonstrates distinct biological activities due to its specific substitution pattern. For example:

Compound Biological Activity
Ethyl 3-amino-6-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxylateEnhanced antitumor activity
Ethyl 3-amino-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylateIncreased anti-inflammatory effects

These comparisons highlight how variations in chemical structure can influence biological activity and therapeutic potential .

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